Tetradecylphosphocholine
Overview
Description
Tetradecylphosphocholine is a zwitterionic surfactant commonly used in the solubilization, stabilization, and purification of membrane proteins. It belongs to the class of phosphocholines, which are known for their ability to mimic the properties of lipid bilayers, making them valuable in various biochemical and biophysical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecylphosphocholine can be synthesized through a series of chemical reactions involving the alkylation of phosphocholine with tetradecyl halides. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process involves heating the reactants under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve high purity levels suitable for scientific research .
Chemical Reactions Analysis
Types of Reactions: Tetradecylphosphocholine primarily undergoes substitution reactions due to the presence of the phosphocholine group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve alkyl halides and a base such as sodium hydroxide.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated phosphocholine derivatives, while oxidation reactions can produce phosphocholine oxides .
Scientific Research Applications
Tetradecylphosphocholine has a wide range of applications in scientific research:
Mechanism of Action
Tetradecylphosphocholine exerts its effects by interacting with the lipid bilayers of cell membranes. It integrates into the membrane, disrupting the lipid structure and increasing membrane fluidity. This action facilitates the solubilization of membrane proteins, making them accessible for further study. The compound targets membrane proteins and pathways involved in cellular signaling and transport .
Comparison with Similar Compounds
Dodecylphosphocholine: Another phosphocholine with a shorter alkyl chain, used for similar applications but with different solubilization properties.
Hexadecylphosphocholine: A phosphocholine with a longer alkyl chain, offering different stability and solubilization characteristics.
Uniqueness: Tetradecylphosphocholine is unique due to its optimal chain length, which provides a balance between solubilization efficiency and membrane stability. This makes it particularly effective for the solubilization and stabilization of a wide range of membrane proteins .
Properties
IUPAC Name |
tetradecyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUMLXGYDBOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228358 | |
Record name | N-Tetradecylphosphorylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77733-28-9 | |
Record name | N-Tetradecylphosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Tetradecylphosphorylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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